molecular formula C18H24Cl2N2O7S B12773602 N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2'-dichlorodiethylamine pyridine salt CAS No. 95023-27-1

N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2'-dichlorodiethylamine pyridine salt

Cat. No.: B12773602
CAS No.: 95023-27-1
M. Wt: 483.4 g/mol
InChI Key: ASEKPKCSDUBEPZ-UHFFFAOYSA-N
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Description

N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique molecular structure, which includes a sulfonyloxy group, a carboxybenzene ring, and a dichlorodiethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the p-carboxybenzenesulfonyl chloride, which is then reacted with ethylene glycol to form the sulfonyloxyethoxy intermediate. This intermediate can be further reacted with 2,2’-dichlorodiethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters would ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography might be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The dichlorodiethylamine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or carboxylic acids, while substitution reactions could produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules could provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt could be used in the production of specialty chemicals, polymers, or advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include signal transduction pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt might include other sulfonyloxy or dichlorodiethylamine derivatives. Examples could be:

  • N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine hydrochloride
  • N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine sulfate

Uniqueness

The uniqueness of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for diverse applications.

Properties

CAS No.

95023-27-1

Molecular Formula

C18H24Cl2N2O7S

Molecular Weight

483.4 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminooxy]ethanol;pyridine;4-sulfobenzoic acid

InChI

InChI=1S/C7H6O5S.C6H13Cl2NO2.C5H5N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;7-1-3-9(4-2-8)11-6-5-10;1-2-4-6-5-3-1/h1-4H,(H,8,9)(H,10,11,12);10H,1-6H2;1-5H

InChI Key

ASEKPKCSDUBEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC(=CC=C1C(=O)O)S(=O)(=O)O.C(CCl)N(CCCl)OCCO

Origin of Product

United States

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